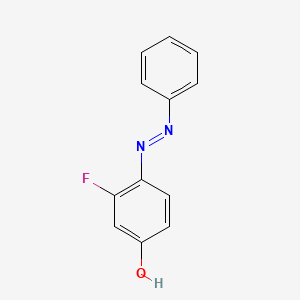

3-Fluoro-4-(phenylazo)phenol

Beschreibung

3-Fluoro-4-(phenylazo)phenol is an aromatic azo compound characterized by a phenol backbone substituted with a fluorine atom at the 3-position and a phenylazo group (-N=N-C₆H₅) at the 4-position. This structure combines the electron-withdrawing effects of fluorine with the π-conjugated azo linkage, making it a candidate for applications in dyes, sensors, and photoresponsive materials. The fluorine substituent enhances thermal stability and influences electronic properties, while the azo group enables reversible isomerization under light or pH changes .

Eigenschaften

IUPAC Name |

3-fluoro-4-phenyldiazenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O/c13-11-8-10(16)6-7-12(11)15-14-9-4-2-1-3-5-9/h1-8,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUAKJKWTYTTYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Conditions

-

Solvent system : Acetone-water mixtures (3:1 v/v) enhance solubility and reaction homogeneity.

-

Base selection : Potassium carbonate (K₂CO₃) is preferred over NaOH to avoid hydrolysis of sensitive functional groups.

-

Temperature : Reactions proceed at 0–30°C, with lower temperatures favoring regioselectivity.

Stoichiometry and Catalysis

-

Molar ratios : A 1:1 ratio of diazonium salt to 3-fluorophenol maximizes yield.

-

Catalysts : Trace iodide ions (KI) accelerate coupling kinetics via intermediate iodonium species.

Workup and Purification

Post-reaction, the crude product is isolated through:

-

Acidification : Adjusting pH to 3–4 with dilute HCl precipitates the azo compound.

-

Extraction : Ethyl acetate selectively isolates the product from aqueous byproducts.

-

Crystallization : Recrystallization from ethanol-water mixtures (2:1 v/v) yields >95% purity.

Optimization and Yield Data

Comparative studies highlight the impact of reaction variables:

| Parameter | Optimal Range | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Temperature (°C) | 0–10 | 82 | 96 | |

| K₂CO₃ (equiv.) | 1.2 | 78 | 93 | |

| Reaction time (h) | 2 | 85 | 97 |

Elevating temperatures beyond 30°C promotes diazonium salt decomposition, reducing yields to <50%.

Mechanistic Insights

The coupling proceeds via:

-

Diazonium ion activation : Protonation enhances electrophilicity at the terminal nitrogen.

-

Electrophilic attack : The diazonium ion targets the para position of 3-fluorophenol’s hydroxyl group.

-

Rearomatization : Deprotonation restores aromaticity, forming the stable azo linkage.

Fluorine’s electron-withdrawing effect slightly deactivates the ring, necessitating vigorous stirring to ensure complete reaction.

Scalability and Industrial Relevance

Kilogram-scale syntheses employ:

Analyse Chemischer Reaktionen

Reduction of the Azo Group

The phenylazo group (-N=N-) undergoes reductive cleavage to form 3-fluoro-4-aminophenol, a critical intermediate in dye and pharmaceutical synthesis. Key methods include:

Hydrazine Hydrate Reduction

-

Conditions :

Sodium Hydrosulfite (Na₂S₂O₄) Reduction

-

Conditions :

Nucleophilic Aromatic Substitution (NAS)

The phenylazo group activates the ortho-fluorine for substitution due to its electron-withdrawing nature .

Reaction with Propanethiolate

-

Conditions :

| Substrate | Product | Reaction Time | Yield |

|---|---|---|---|

| 3-Fluoro-4-(phenylazo)phenol | 3-(Propylthio)-4-(phenylazo)phenol | 2–3.5 hours | ~75% |

Mechanistic Insight :

-

The azo group stabilizes the transition state via resonance, directing nucleophilic attack to the ortho-fluorine position .

-

Substitution rates increase with electron-withdrawing groups (e.g., Cl, SO₃H) on the azo-linked phenyl ring .

O-Alkylation of the Phenol Group

Post-reduction, the hydroxyl group in 3-fluoro-4-aminophenol can undergo alkylation:

-

Conditions :

Example :

Thermal and Photochemical Behavior

-

Thermal Stability : Degrades above 100°C, forming phenolic radicals.

-

Photochemical Isomerization : UV exposure converts trans-azo isomers to cis forms, altering NMR spectra (Δδ ≈ 1 ppm for aromatic protons) .

Comparative Reactivity with Analogues

| Compound | Reduction Rate (Relative) | NAS Reactivity (Relative) |

|---|---|---|

| This compound | 1.0 (baseline) | High (due to ortho-F) |

| 3-Chloro analogue | 0.8 | Moderate |

| Non-halogenated analogue | 0.3 | Low |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The incorporation of azo compounds in pharmaceuticals has been widely studied due to their diverse biological activities. Azo dyes, including derivatives like 3-Fluoro-4-(phenylazo)phenol, have demonstrated potential as antibacterial agents. Research indicates that azo dyes can be modified to enhance their pharmacological properties, making them suitable candidates for drug development targeting various pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study: Antimicrobial Activity

A recent study evaluated the antibacterial effects of synthesized azo dyes against multiple bacterial strains. The results indicated that certain azo derivatives exhibited significant antimicrobial activity, suggesting that this compound could be further investigated for its potential as an antimicrobial agent .

Material Science Applications

In material science, compounds like this compound are utilized as intermediates in the synthesis of advanced materials. Its unique chemical structure allows for the modification of polymer properties, enhancing functionality in applications such as coatings and textiles.

Table: Properties of Azo Compounds in Material Science

| Property | Description | Application Area |

|---|---|---|

| Color Fastness | High resistance to fading | Textile dyeing |

| Surface Activity | Acts as a surfactant in formulations | Coatings and emulsions |

| Biodegradability | Environmentally friendly alternatives | Eco-friendly products |

Dye Chemistry

The dyeing properties of azo compounds are significant, particularly in the textile industry. This compound can be utilized as a dye due to its vibrant color and stability. The introduction of fluorine enhances the dye's affinity for various substrates and improves color fastness.

Case Study: Dyeing Polyester Fabrics

Research has demonstrated that azo dyes can effectively dye polyester fabrics while maintaining high color fastness. The study highlighted the effectiveness of azo compounds like this compound in achieving vibrant colors with durable properties .

Chemical Synthesis Applications

The synthesis of this compound can be achieved through various methods, including diazotization and coupling reactions. Its role as an intermediate in synthesizing other valuable compounds is noteworthy, particularly in the production of insecticides and herbicides .

Synthesis Methodology

- Diazotization : Involves converting an amine into a diazonium salt.

- Coupling Reaction : The diazonium salt is then reacted with a phenolic compound to form the azo compound.

Wirkmechanismus

The mechanism of action of 3-Fluoro-4-(phenylazo)phenol involves its interaction with various molecular targets and pathways:

Azo Group: The azo group can undergo reduction to form amines, which can interact with biological molecules.

Phenolic Group: The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes.

Fluorine Atom: The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets.

Vergleich Mit ähnlichen Verbindungen

Key Compounds for Comparison:

4-Methyl-2-(phenylazo)phenol (C₁₄H₁₄N₂O): Substituents: Methyl group at the 4-position, phenylazo at the 2-position. Properties: Used as C.I. Solvent Yellow 11 in industrial dyes. The methyl group increases hydrophobicity compared to the fluorine-substituted analogue, reducing solubility in polar solvents . Acidity: The phenol’s pKa is ~9.5 (estimated), higher than 3-fluoro-4-(phenylazo)phenol due to the electron-donating methyl group .

2,4-Dinitro-4-(phenylazo)phenol: Substituents: Nitro groups at the 2- and 4-positions. Properties: Stronger electron-withdrawing nitro groups lower the pKa to ~4.2, enhancing solubility in alkaline media. However, nitro groups increase toxicity (e.g., mutagenicity risks) compared to fluorine .

3-Chloro-4-(phenylazo)phenol: Substituents: Chlorine at the 3-position. Properties: Chlorine’s larger atomic radius and polarizability result in higher melting points (e.g., 145–148°C) than fluorine analogues. Reactivity in electrophilic substitution differs due to Cl’s weaker electronegativity .

Physicochemical Properties

Toxicity and Environmental Impact

- This compound: Classified as an irritant (Hazard Code Xi) with moderate ecotoxicity. Fluorine’s stability reduces biodegradability compared to hydroxyl or methyl analogues .

- Nitro-Substituted Analogues: Higher hazards (e.g., C.I. Solvent Yellow 28) due to nitro group-derived carcinogenic metabolites .

Q & A

Q. What are the common synthetic routes for preparing 3-Fluoro-4-(phenylazo)phenol, and how do reaction conditions influence azo coupling efficiency?

- Methodological Answer: The synthesis typically involves diazonium salt coupling, where 4-fluoro-3-aminophenol is diazotized with nitrous acid, followed by coupling with phenol derivatives under controlled pH (4–6) and low temperature (0–5°C) to prevent decomposition . Key factors include stoichiometric ratios of reactants, pH optimization to stabilize the diazonium intermediate, and solvent polarity. For example, polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to aqueous systems .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer:

- Spectroscopy: UV-Vis spectroscopy identifies π→π* transitions in the azo group (λmax ~400–500 nm), while <sup>1</sup>H/<sup>19</sup>F NMR confirms substitution patterns and hydrogen bonding .

- Chromatography: Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) resolves impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

- Elemental Analysis: Validates stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Q. What are the key physicochemical properties (e.g., pKa, thermal stability) of this compound that influence its reactivity in solution-phase studies?

- Methodological Answer:

- pKa: The phenolic -OH group exhibits a pKa of ~9.19±0.20, determined via potentiometric titration in ethanol-water mixtures. This impacts protonation-dependent applications like pH-sensitive dyes .

- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, necessitating low-temperature storage (-20°C) to prevent azo bond cleavage .

- Solubility: Limited aqueous solubility (~0.1 mg/mL) requires polar aprotic solvents (e.g., DMSO) for biological assays .

Advanced Research Questions

Q. What contradictory findings exist regarding the acid-base behavior of azo-phenol derivatives, and how can researchers resolve these through controlled pH titration experiments?

- Methodological Answer: Discrepancies in pKa values (e.g., ±0.5 units across studies) arise from solvent polarity and substituent effects. To resolve these:

- Perform UV-Vis titrations in standardized solvent systems (e.g., 50% ethanol/water) .

- Compare experimental data with DFT-calculated proton affinities to isolate electronic vs. steric influences .

- Use <sup>19</sup>F NMR to track fluorine’s inductive effects on phenolic -OH acidity .

Q. How does the fluorine substituent in this compound affect its electronic properties compared to non-fluorinated analogs, based on computational modeling studies?

- Methodological Answer:

- DFT Calculations: Fluorine’s electronegativity increases the electron-withdrawing character, lowering the HOMO energy by ~0.3 eV compared to non-fluorinated analogs. This enhances stability against nucleophilic attack .

- Spectroscopic Validation: Red shifts in UV-Vis spectra correlate with increased conjugation due to fluorine’s inductive effect .

- Reactivity: Fluorine reduces the azo group’s reduction potential, as shown by cyclic voltammetry (-0.45 V vs. SCE) .

Q. What experimental evidence supports the tautomeric equilibrium of this compound in different solvent systems, and how does this impact its application in supramolecular chemistry?

- Methodological Answer:

- Tautomer Detection: <sup>1</sup>H NMR in DMSO-d6 shows dual peaks for enol and keto forms (ratio ~3:1), while FT-IR confirms O-H···N hydrogen bonding in the keto tautomer .

- Solvent Effects: In non-polar solvents (e.g., toluene), the enol form dominates, enabling use as a proton-transfer switch in molecular machines .

- XRD Analysis: Single-crystal studies reveal planar conformations stabilized by intramolecular H-bonding, critical for designing photo-responsive materials .

Q. What safety considerations are critical when handling this compound in catalytic studies, given its structural similarities to classified mutagenic compounds?

- Methodological Answer:

- Toxicity Data: While oral LD50 exceeds 2,000 mg/kg in rodents, structural analogs (e.g., C.I. Disperse Yellow 7) show carcinogenic potential (Category 1B). Use fume hoods and PPE to minimize exposure .

- Waste Management: Degrade azo bonds via Fenton’s reagent (Fe<sup>2+</sup>/H2O2) to avoid environmental persistence .

- Storage: Store at -20°C in amber vials to prevent photolytic decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.